Foropafant

Overview

Description

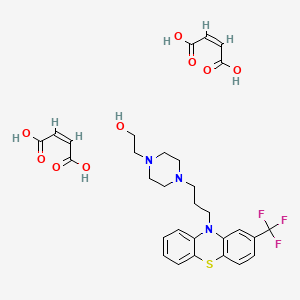

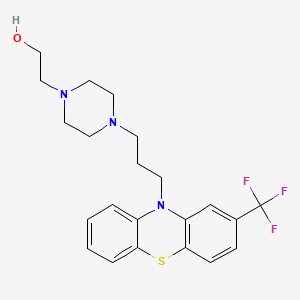

Foropafant (also known as SR27417) is a highly potent, competitive, selective, and orally active antagonist of the platelet-activating factor (PAF) receptor . It has a Ki value of 57 pM for [3H]PAF binding, which is at least 5-fold lower than that of unlabeled PAF itself . This compound potently inhibits PAF-induced aggregation of rabbit and human platelets .

Molecular Structure Analysis

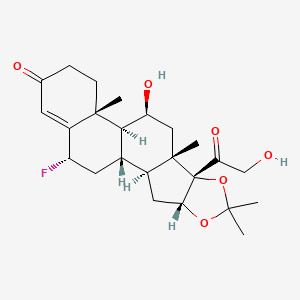

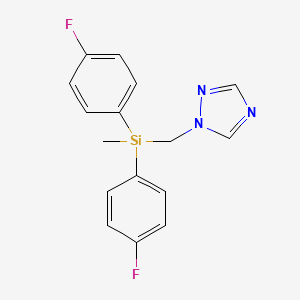

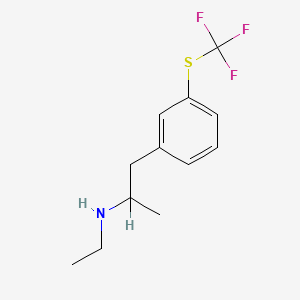

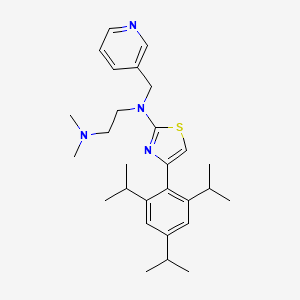

This compound has a molecular weight of 464.72 and its molecular formula is C28H40N4S . The 2D structure of this compound can be found in various databases .

Physical And Chemical Properties Analysis

This compound has four hydrogen bond acceptors and zero hydrogen bond donors . More detailed physical and chemical properties were not found in the search results.

Mechanism of Action

Target of Action

Foropafant, also known as SR 27417, is a highly potent, competitive, selective, and orally active antagonist of the Platelet-Activating Factor (PAF) receptor . The PAF receptor is a cell surface receptor that responds to PAF, a phospholipid mediator of cell-to-cell communication .

Mode of Action

This compound works by inhibiting the binding of PAF to its receptor . It has a Ki value of 57 pM for [3H]PAF binding, which is at least 5-fold lower than that of unlabeled PAF itself . This means that this compound has a strong affinity for the PAF receptor and can effectively compete with PAF for binding to the receptor .

Biochemical Pathways

PAF is formed as a result of the action of phospholipase A2 and acetyltransferase on membrane phospholipids and it is degraded by a PAF-specific acetylhydrolase . The biological effects of PAF are mediated by the activation of specific receptors expressed on effector cell surfaces . This compound, as a PAF receptor antagonist, can inhibit these effects by preventing PAF from binding to its receptor .

Pharmacokinetics

It is known that this compound is an orally active drug , which suggests that it can be absorbed through the gastrointestinal tract. The exact Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound would need further investigation.

Result of Action

By inhibiting the binding of PAF to its receptor, this compound can potentially prevent the physiological effects mediated by PAF. These effects include inflammation, bronchoconstriction, mucus production, and airway hyperresponsiveness, which are clinical hallmarks of asthma . This compound can also inhibit PAF-induced aggregation of rabbit and human platelets .

Biochemical Analysis

Biochemical Properties

Foropafant interacts with the PAF receptor, a G-protein-coupled receptor that responds to PAF, a phospholipid mediator of cell-to-cell communication . The interaction between this compound and the PAF receptor is antagonistic, meaning that this compound binds to the PAF receptor and inhibits its activation . This interaction is highly potent, with a Ki value of 57 pM for [3H]PAF binding, at least 5-fold lower than that of unlabeled PAF itself .

Cellular Effects

The cellular effects of this compound are primarily related to its antagonistic action on the PAF receptor. PAF is produced by many cells associated with inflammation and has the ability to evoke some of the clinical hallmarks of diseases such as asthma, including bronchoconstriction, mucus production, and airway hyperresponsiveness . By inhibiting the PAF receptor, this compound can potentially mitigate these effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PAF receptor and inhibiting its activation . Crystal structures of the human PAF receptor in complex with this compound provide insights into the signal-recognition mechanisms of the PAF receptor . The structures suggest that the conformational change in the helical bundle of the PAF receptor is ligand-dependent and plays a critical role in PAF receptor activation .

Metabolic Pathways

The synthesis of PAF, the target of this compound, is initiated by the phospholipase A2 metabolic pathway that cleaves membrane phospholipids yielding lyso-PAF, which is further acetylated by an acetyltransferase to form biologically active PAF

properties

IUPAC Name |

N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N4S/c1-19(2)23-14-24(20(3)4)27(25(15-23)21(5)6)26-18-33-28(30-26)32(13-12-31(7)8)17-22-10-9-11-29-16-22/h9-11,14-16,18-21H,12-13,17H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBFISAUNSXQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869859 | |

| Record name | N~1~,N~1~-Dimethyl-N~2~-[(pyridin-3-yl)methyl]-N~2~-{4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl}ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136468-36-5 | |

| Record name | Foropafant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136468365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOROPAFANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ2QVH41J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.